Vilanterol trifenatate (vilanterol) is a novel, long-acting β2-adrenoceptor (β2-AR) agonist. [] It is classified as an ultra-long-acting beta2 -agonist (U-LABA). [] Vilanterol plays a significant role in scientific research as a potent and selective β2-AR agonist, particularly in studies investigating the mechanism of action of β2-AR agonists, their binding properties, and the development of new therapeutic strategies for respiratory diseases. [, ]
Vilanterol is a long-acting beta-2 adrenergic receptor agonist primarily used in the treatment of chronic obstructive pulmonary disease and asthma. It works by relaxing the muscles in the airways, leading to improved airflow and respiratory function. Vilanterol is often combined with inhaled corticosteroids to enhance its therapeutic effects.
Vilanterol is classified as a synthetic organic compound. It is derived from a series of chemical reactions involving various precursors, leading to its final form as vilanterol trifenatate, which is its marketed salt form. The compound is recognized for its chiral nature, with specific enantiomers exhibiting distinct pharmacological properties.
Several methods have been developed for synthesizing vilanterol, emphasizing efficiency and yield. The most notable processes include:
The entire synthesis process emphasizes mild reaction conditions, high yields, and simplicity, making it suitable for industrial production.
Vilanterol has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is , and its systematic name is 1-(2,2-dimethyl-4H-benzo[d][1,3]dioxan-6-yl)-2-(4-hydroxyphenyl)ethanamine. The structure includes a beta-phenethylamine core, which is essential for its interaction with beta-2 adrenergic receptors.
The synthesis of vilanterol involves several key reactions:
These reactions are optimized for high yield and purity, with careful control over reaction conditions such as temperature and solvent choice .
Vilanterol acts primarily as an agonist at the beta-2 adrenergic receptors located in the smooth muscle of the airways. When vilanterol binds to these receptors, it triggers a cascade of intracellular events leading to muscle relaxation.
This mechanism underpins its effectiveness in treating respiratory conditions by improving airflow and reducing symptoms associated with bronchoconstriction .
These properties are critical for formulation development in pharmaceutical applications.
Vilanterol's primary applications are in respiratory medicine:
Additionally, ongoing research explores its potential use in other respiratory disorders due to its favorable pharmacokinetic profile and prolonged action .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4